3-Azabicyclo[3.2.1]octan-8-one

Dopamine Transporter Binding Affinity Structure-Activity Relationship (SAR)

Researchers targeting dopamine transporter (DAT) pharmacophores often face limitations with conventional tropane scaffolds. This isotropane core provides a structurally distinct platform for high-resolution SAR studies. - Non-tropane scaffold with nitrogen at 3-position alters electrostatic/steric presentation for benztropine-like binding. - 22-fold affinity increase demonstrated upon C8-hydroxyl removal; 3.35-fold stereoisomer potency difference. - Ideal for differentiating cocaine vs. benztropine binding sites. Supply: high-purity free base, stable at room temperature, ready for global dispatch.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 240401-35-8
Cat. No. B1369878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.1]octan-8-one
CAS240401-35-8
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC2CNCC1C2=O
InChIInChI=1S/C7H11NO/c9-7-5-1-2-6(7)4-8-3-5/h5-6,8H,1-4H2
InChIKeyLKWRGVRWBYLOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.2.1]octan-8-one: Core Isotropane Scaffold for DAT Research


3-Azabicyclo[3.2.1]octan-8-one (CAS 240401-35-8) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . It serves as the fundamental core scaffold for the 'isotropane' class of compounds, which are characterized by the nitrogen atom at the 3-position of the bridged bicyclic system [1]. This structural arrangement is distinct from the more common 'tropane' alkaloids (8-azabicyclo[3.2.1]octanes), where the nitrogen is at the bridgehead. This repositioning of the basic nitrogen confers unique conformational constraints and steric properties, making it a critical starting material for the rational design and synthesis of site-specific dopamine (DA) transporter ligands [1].

Core scaffoldIsotropane (3-azabicyclo[3.2.1]octane) framework for DAT ligand design
N-positionNitrogen at 3-position alters conformational constraint vs. tropane
Research useRational design of site-specific dopamine transporter (DAT) probes

Why Isotropane and Tropane Scaffolds Are Not Interchangeable


Generic substitution of 3-azabicyclo[3.2.1]octan-8-one with the more ubiquitous tropane (8-azabicyclo[3.2.1]octane) scaffold is not scientifically valid for projects targeting specific DA transporter pharmacophores. The 'isotropane' framework positions the nitrogen atom in the cyclohexane-like ring, fundamentally altering the molecule's electrostatic and steric presentation compared to the tropane's piperidine-like ring [1]. This structural divergence leads to a different binding mode at the dopamine transporter (DAT), one that more closely resembles that of benztropine-class compounds rather than cocaine or its classical tropane analogs [1]. Therefore, the choice of the isotropane core is a deliberate design decision to explore a distinct region of chemical and pharmacological space, making it a non-interchangeable starting point for structure-activity relationship (SAR) studies in this area.

Isotropane (3-azabicyclo[3.2.1]octane)
Tropane (8-azabicyclo[3.2.1]octane)
N in cyclohexane-like ring
N in piperidine-like ring (bridgehead)
Electrostatic and steric presentation differ; binding mode at DAT may shift toward benztropine-like pharmacology, not cocaine-like. SAR profiles are not directly transferable.

Quantitative Evidence for 3-Azabicyclo[3.2.1]octan-8-one Derivatives


DAT Binding Affinity Comparable to Cocaine

A derivative of 3-azabicyclo[3.2.1]octan-8-one, specifically the 8α-phenyl isotropane (compound 8a), demonstrated high potency as a dopamine (DA) transporter ligand. Its binding affinity was found to be almost equivalent to that of cocaine itself, a key reference standard [1].

DAT affinity vs cocaine
Head-to-head
IC₅₀ 234 nM (8α-phenyl) vs 159 nM (Cocaine); 1.47-fold lower binding affinity
Supports high-affinity DAT binding context with isotropane scaffold
[³H]WIN 35,428 radioligand assay
Dopamine Transporter Binding Affinity Structure-Activity Relationship (SAR)

Impact of C8-Hydroxyl Removal on DAT Potency

Within the same isotropane series, the presence of a hydroxyl group at the C8 position is highly detrimental to DAT binding. The 8β-phenyl-8α-hydroxy compound (7a) was a very weak binder. In a direct comparison, its deoxygenated counterpart, the 8β-phenyl compound (14), exhibited a dramatic 22-fold improvement in potency [1].

C8-OH removal effect
Head-to-head
22-fold increase in binding affinity upon removal of C8-hydroxyl group
Supports SAR rule: avoid C8-hydroxylation for DAT affinity
8β-phenyl vs 8β-phenyl-8α-hydroxy derivative
Dopamine Transporter Structure-Activity Relationship (SAR) Medicinal Chemistry

Effect of C8 Stereochemistry on DAT Binding

The stereochemical orientation of the phenyl substituent at the C8 position of the isotropane scaffold has a pronounced effect on DAT binding. The 8α-phenyl compound (8a) was found to be significantly more potent than its 8β-phenyl epimer (compound 14) [1].

C8 stereochemistry impact
Head-to-head
IC₅₀ 234 nM (8α-phenyl) vs 785 nM (8β-phenyl); 3.35-fold higher binding affinity
Supports stereochemical SAR for DAT binding pocket mapping
8α vs 8β epimer comparison
Dopamine Transporter Stereochemistry Structure-Activity Relationship (SAR)

Research Applications of 3-Azabicyclo[3.2.1]octan-8-one


Design of Novel DAT Inhibitors

Procure 3-azabicyclo[3.2.1]octan-8-one as a core scaffold to design and synthesize novel, non-tropane dopamine uptake inhibitors. Research demonstrates that 8-substituted isotropanes derived from this compound can achieve high binding affinity at the DAT, comparable to cocaine (IC50 of 234 nM vs. 159 nM) [1]. The scaffold's distinct binding mode, more similar to benztropines than cocaine [1], allows for the exploration of alternative pharmacophores for DAT-targeted therapeutics.

SAR Studies on DAT Binding Pockets

Use 3-azabicyclo[3.2.1]octan-8-one to systematically probe the DAT binding site. Quantitative SAR data reveal a 22-fold increase in binding affinity upon removal of a C8-hydroxyl group [1] and a 3.35-fold difference in potency between C8 stereoisomers [1]. This level of sensitivity makes the isotropane system an ideal and proven tool for high-resolution mapping of the DAT's steric and electronic requirements.

Chemical Probes for Cocaine vs. Benztropine Sites

Employ this scaffold to develop chemical probes that can differentiate between the binding sites of cocaine and benztropine at the DAT. The foundational study indicates that the isotropane analogues bind in a manner more similar to benztropine compounds than to cocaine and WIN 35,065-2 [1]. This is a critical application for elucidating the distinct molecular pharmacology of these two classes of DAT inhibitors, which have different behavioral profiles.

Application
Selection Property
Validation Focus
Novel DAT inhibitor design
Non-tropane binding mode
Affinity & SAR series validation
DAT binding site mapping
Stereochemical sensitivity
C8-substituent SAR profiling
DAT binding site differentiation
Benztropine-like binding profile
Cocaine/benztropine site discrimination assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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